BDP R6G 马来酰亚胺

描述

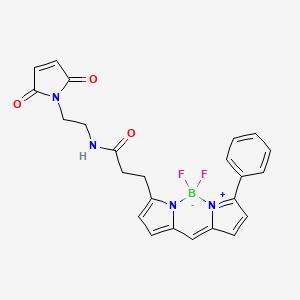

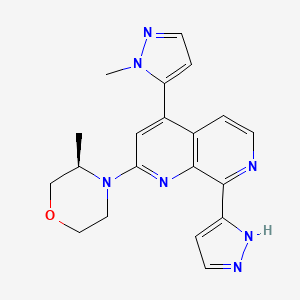

BDP R6G maleimide is a borodipyrromethene fluorophore . Its absorption and emission wavelengths are similar to those of R6G rhodamine . It is a thiol reactive dye that reacts with thiol groups to form thioester bonds . Sulfhydryl labelling is a common protein modification where the cysteine residues in the protein allow more site-specific labelling than the NHS ester of the amine group .

Molecular Structure Analysis

The molecular weight of BDP R6G maleimide is 462.26 . Its molecular formula is C24H21BF2N4O3 . The SMILES representation is O=C1C=CC(N1CCNC(CCC2=CC=C3C=C4C=CC(C5=CC=CC=C5)=N4B+3(F)N32F)=O)=O .

Chemical Reactions Analysis

BDP R6G maleimide is a thiol reactive dye that reacts with thiol groups to form thioester bonds . This reaction is commonly used for the modification of proteins, particularly at cysteine residues .

Physical And Chemical Properties Analysis

BDP R6G maleimide appears as a red or brown solid . It has good solubility in DMF, DMSO, and DCM . Its absorption maximum is at 530 nm, and its emission maximum is at 548 nm . The fluorescence quantum yield is 0.96 .

Relevant Papers

A paper titled “A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications” discusses the use of Rhodamine6G-based probes, which includes BDP R6G maleimide . The paper demonstrates the versatility of these probes in terms of pH sensitivity and chemical functionality, allowing conjugation to small molecules, proteins, nanoparticles, and regenerative biomaterial scaffold matrices . It also presents potential applications for intracellular and extracellular pH sensing .

科学研究应用

荧光探测和传感

BDP R6G 马来酰亚胺及其衍生物因其高消光系数、高光稳定性和对溶剂环境不敏感而被广泛用于荧光探针的开发。例如,设计、合成和表征了一种新型二硫代马来酰亚胺 BODIPY (BDP-NGM) 探针,用于检测 HeLa 和 RAW 264.7 细胞中的过氧亚硝酸盐。该探针在反应后表现出显着的荧光响应,揭示了其在生物医学研究和诊断中的潜力 (Yudhistira 等人,2017)。类似地,另一项研究重点介绍了基于 BODIPY 生色团的新型光敏剂的开发,证明了其在氧化应激研究或光动力治疗中的潜在用途,因为它具有比其他光敏剂更强的近红外单线态氧发光发射和更高的光稳定性 (Yogo 等人,2005)。

聚合物研究和材料科学

BDP R6G 马来酰亚胺衍生物在聚合物科学和材料开发中也得到了积极的研究。研究集中在涉及马来酰亚胺衍生物的聚合物的性质,探索它们在聚合物交联、共聚和增强材料性能等领域的应用。例如,对 N-芳基马来酰亚胺共剂的研究表明,与其他共剂相比,它们具有更高的交联密度,表明它们在增强聚合物性能方面具有显着潜力 (Shanmugam 等人,2012)。对 N-[(4-溴-3, 5-二氟)苯基]马来酰亚胺与苯乙烯的自由基共聚的动力学方面的研究进一步有助于理解聚合过程和所得共聚物的热稳定性 (Yanxun 等人,2017)。

生物医学工程和药物递送

在生物医学领域,马来酰亚胺功能化的材料在药物递送和组织工程等应用中显示出前景。例如,一项关于顺铂负载的多肽基囊泡的研究证明了形成生物相容和可生物降解的囊泡以靶向递送顺铂到癌细胞,突出了马来酰亚胺功能化材料在创建有效药物递送系统中的潜力 (Shirbin 等人,2015)。另一项研究提出了一种简便的方法来修饰蛋白质,使其在与交联剂混合后快速形成水凝胶,展示了马来酰亚胺功能化材料在再生医学和 3D 细胞包封中的潜力 (Chen 等人,2015)。

作用机制

属性

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BF2N4O3/c26-25(27)30-18(9-11-22(32)28-14-15-29-23(33)12-13-24(29)34)6-7-19(30)16-20-8-10-21(31(20)25)17-4-2-1-3-5-17/h1-8,10,12-13,16H,9,11,14-15H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPWTKROCLEQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCN3C(=O)C=CC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP R6G maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)

![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)